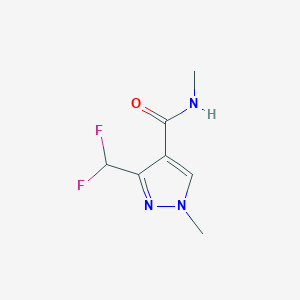

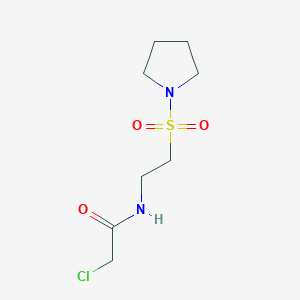

![molecular formula C27H23ClN4O2S B2450601 2-(5-((2-氯苯甲基)硫代)-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-2-基)-N-苯乙酰胺 CAS No. 958615-16-2](/img/structure/B2450601.png)

2-(5-((2-氯苯甲基)硫代)-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-2-基)-N-苯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves straightforward pathways . The most popular approaches for the synthesis of thioxopyrimidines, a related class of compounds, are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is typically elucidated by FTIR, 1H-NMR, CHNS elemental analysis, as well as the melting point .

Chemical Reactions Analysis

The chemical reactions of quinazolinone derivatives are diverse and depend on the specific substituents present in the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can be quite diverse, depending on the specific substituents present in the molecule .

科学研究应用

抗肿瘤活性

该化合物及其衍生物已被探索其抗肿瘤活性,在抑制癌细胞生长方面显示出显着的希望。一项研究合成了一系列新型的 N-环烷基-(环烷基芳基)-2-[(3-R-2-氧代-2H-[1,2,4]三嗪并[2,3-c]喹唑啉-6-基)硫代]乙酰胺,揭示了体外抗癌和抗菌活性。具体而言,化合物 4.10 对非小细胞肺癌和中枢神经系统癌细胞系表现出显着的选择性,突显了其在癌症治疗中的潜力 (Berest 等,2011)。

抗菌活性

对该化合物衍生物的抗菌潜力的研究已经确定了几种具有有效抗菌和抗氧化能力的衍生物。例如,一项对 2,3-二取代喹唑啉-4(3H)-酮的研究发现,它们对测试的细菌菌株表现出显着的抑制作用,并表现出深远的抗氧化潜力,表明在对抗微生物感染和氧化应激中发挥作用 (Kumar 等,2011)。

抗惊厥活性

探索该化合物的衍生物的抗惊厥活性,为癫痫和癫痫发作提供了新的治疗选择。为此合成的系列 2-(4-氧代-2-硫代-1,4-二氢-3(2 H )-喹唑啉基)-乙酰胺在小鼠戊四氮唑诱发的癫痫模型中显示出不同程度的疗效,提供了对抗惊厥作用至关重要的构效关系的见解 (Bunyatyan 等,2020)。

作用机制

安全和危害

未来方向

The future directions in the field of quinazolinone research involve the design and synthesis of novel derivatives with enhanced biological activities . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .

属性

IUPAC Name |

2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN4O2S/c28-21-12-6-4-10-19(21)17-35-27-31-22-13-7-5-11-20(22)25-30-23(26(34)32(25)27)16-24(33)29-15-14-18-8-2-1-3-9-18/h1-13,23H,14-17H2,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGRWEMKKVATEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-((2-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

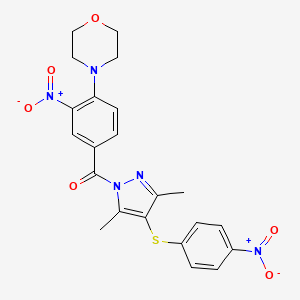

![({[4-(Cyanomethyl)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2450518.png)

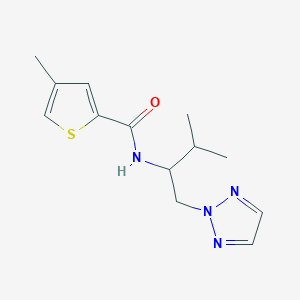

![2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450520.png)

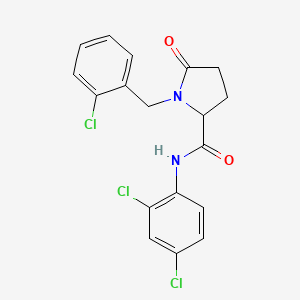

![N-benzyl-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2450524.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2450528.png)

![Dimethyl 2-{[(4-{[2,5-bis(methoxycarbonyl)anilino]carbothioyl}piperazino)carbothioyl]amino}terephthalate](/img/structure/B2450532.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2450534.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2450536.png)

![1-[2-Methyl-5-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpyrrolidine](/img/structure/B2450537.png)

![1-(2-oxo-2-pyrrolidin-1-ylethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2450541.png)